ethyl 2-hydroxy-4-(3-methoxyanilino)-4-oxo-2-(trifluoromethyl)butanoate
Overview
Description
Ethyl 2-hydroxy-4-(3-methoxyanilino)-4-oxo-2-(trifluoromethyl)butanoate is a complex organic compound with a unique structure that includes a trifluoromethyl group, a methoxyaniline moiety, and a butanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-hydroxy-4-(3-methoxyanilino)-4-oxo-2-(trifluoromethyl)butanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the butanoate backbone: This can be achieved through a series of aldol condensation reactions.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Attachment of the methoxyaniline moiety: This can be done through nucleophilic substitution reactions, where the aniline derivative is introduced to the intermediate compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-hydroxy-4-(3-methoxyanilino)-4-oxo-2-(trifluoromethyl)butanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms.
Substitution: The methoxyaniline moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.
Scientific Research Applications
Ethyl 2-hydroxy-4-(3-methoxyanilino)-4-oxo-2-(trifluoromethyl)butanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl 2-hydroxy-4-(3-methoxyanilino)-4-oxo-2-(trifluoromethyl)butanoate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes. The methoxyaniline moiety may participate in hydrogen bonding and other interactions with target proteins or enzymes, influencing their activity.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-hydroxy-4-(4-methoxyanilino)-4-oxo-2-(trifluoromethyl)butanoate: Similar structure but with a different position of the methoxy group.
Ethyl 2-hydroxy-4-(3-chloroanilino)-4-oxo-2-(trifluoromethyl)butanoate: Similar structure but with a chloro group instead of a methoxy group.
Uniqueness
Ethyl 2-hydroxy-4-(3-methoxyanilino)-4-oxo-2-(trifluoromethyl)butanoate is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with biological targets. The presence of the trifluoromethyl group also imparts distinct chemical properties, such as increased stability and lipophilicity.
Properties
IUPAC Name |
ethyl 2-hydroxy-4-(3-methoxyanilino)-4-oxo-2-(trifluoromethyl)butanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3NO5/c1-3-23-12(20)13(21,14(15,16)17)8-11(19)18-9-5-4-6-10(7-9)22-2/h4-7,21H,3,8H2,1-2H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYWJSOHYBZABSB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC(=O)NC1=CC(=CC=C1)OC)(C(F)(F)F)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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